N-(2,4-Dichloro-6-methylphenyl)(phenylcyclopentyl)formamide
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Overview
Description
N-(2,4-Dichloro-6-methylphenyl)(phenylcyclopentyl)formamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a formamide group attached to a phenylcyclopentyl ring, which is further substituted with a 2,4-dichloro-6-methylphenyl group. The presence of chlorine atoms and a methyl group on the phenyl ring contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichloro-6-methylphenyl)(phenylcyclopentyl)formamide typically involves the following steps:
Formation of the Phenylcyclopentyl Intermediate: The phenylcyclopentyl ring can be synthesized through a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Formamide Group: The phenylcyclopentyl intermediate is then reacted with formamide in the presence of a dehydrating agent like phosphorus oxychloride to form the phenylcyclopentylformamide.
Substitution with 2,4-Dichloro-6-methylphenyl Group: Finally, the phenylcyclopentylformamide is subjected to a nucleophilic aromatic substitution reaction with 2,4-dichloro-6-methylphenyl chloride in the presence of a base such as sodium hydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichloro-6-methylphenyl)(phenylcyclopentyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the formamide group to an amine.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-Dichloro-6-methylphenyl)(phenylcyclopentyl)formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-Dichloro-6-methylphenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of chlorine atoms and the formamide group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dichlorophenyl)(phenylcyclopentyl)formamide: Lacks the methyl group on the phenyl ring.
N-(2,4-Dichloro-6-methylphenyl)(cyclopentyl)formamide: Lacks the phenyl group on the cyclopentyl ring.
N-(2,4-Dichloro-6-methylphenyl)(phenyl)formamide: Lacks the cyclopentyl ring.
Uniqueness
N-(2,4-Dichloro-6-methylphenyl)(phenylcyclopentyl)formamide is unique due to the combination of its phenylcyclopentyl ring and the 2,4-dichloro-6-methylphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,4-dichloro-6-methylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO/c1-13-11-15(20)12-16(21)17(13)22-18(23)19(9-5-6-10-19)14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIWODCTPCNAKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2(CCCC2)C3=CC=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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